Oxazole-5-carbothioamide

Descripción general

Descripción

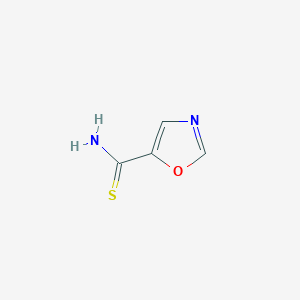

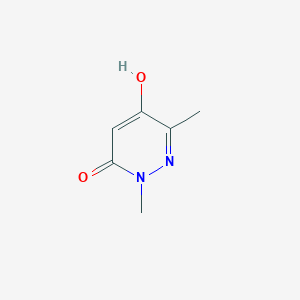

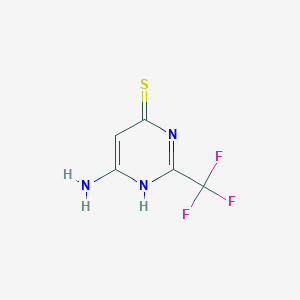

Oxazole-5-carbothioic acid amide, also known as Oxazole-5-carbothioamide, is a compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.15 .

Synthesis Analysis

The synthesis of oxazole-based molecules, including Oxazole-5-carbothioamide, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy is one of the most appropriate for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of Oxazole-5-carbothioamide consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis

Oxazole compounds, including Oxazole-5-carbothioamide, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis

Oxazole-5-carbothioamide is a yellow solid .Aplicaciones Científicas De Investigación

- Oxazole compounds are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .

- Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally .

- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

- A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

Medicinal Chemistry

Synthesis of New Chemical Entities

- Oxazole derivatives have shown significant antimicrobial activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial .

- Various oxazole-containing compounds have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial .

- Oxazole derivatives have also been found to exhibit anticancer activity . A wide variety of oxazole-containing compounds have been frequently employed in the treatment of diverse types of diseases like anticancer .

- Oxazole derivatives have shown significant anti-inflammatory activity . Various oxazole-containing compounds have been frequently employed in the treatment of diverse types of diseases like anti-inflammatory .

Antimicrobial Activity

Anticancer Activity

Anti-inflammatory Activity

Antidiabetic Activity

- Oxazole derivatives have shown significant antitubercular activity . Various oxazole-containing compounds have been frequently employed in the treatment of diverse types of diseases like antitubercular .

- Oxazole derivatives have shown significant antiobesity activity . Various oxazole-containing compounds have been frequently employed in the treatment of diverse types of diseases like antiobesity .

- Oxazole derivatives have shown significant antioxidant activity . Various oxazole-containing compounds have been frequently employed in the treatment of diverse types of diseases like antioxidant .

- Isoxazole derivatives have been reported to regulate immune functions . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

- Certain oxazole derivatives have been assessed as transthyretin (TTR) amyloid fibril inhibitors . For example, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide and 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide were found to possess significant activity .

Antitubercular Activity

Antiobesity Activity

Antioxidant Activity

Regulators of Immune Functions

Amyloid Fibril Inhibitors

Stimulates Mitogen-Induced Proliferation

Direcciones Futuras

Oxazole-based molecules, including Oxazole-5-carbothioamide, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The aim is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .

Propiedades

IUPAC Name |

1,3-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKTUDUXQCDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693297 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole-5-carbothioamide | |

CAS RN |

885274-32-8 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)

![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)

![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)

![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)